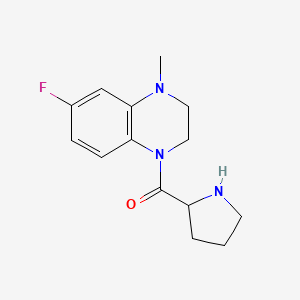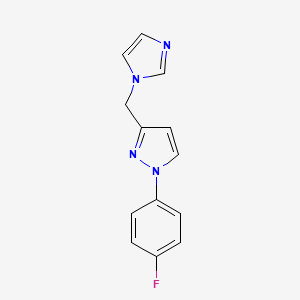
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone, also known as FM2-PM, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
作用機序
The exact mechanism of action of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain, including the GABAergic and glutamatergic systems. (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone has been shown to enhance GABAergic neurotransmission, which may contribute to its anticonvulsant and antidepressant properties. Additionally, (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone has been shown to modulate glutamatergic neurotransmission, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter systems in the brain, the inhibition of cancer cell growth, and the reduction of seizure activity. Additionally, (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone has been shown to have minimal toxicity in animal models, suggesting that it may be a safe and effective therapeutic agent.
実験室実験の利点と制限
One advantage of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone for lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone has been shown to have minimal toxicity in animal models, which may make it a safer alternative to other therapeutic agents. However, one limitation of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone for lab experiments is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone. One area of interest is the development of more effective synthesis methods for the compound, which may allow for easier production and wider distribution. Additionally, further research is needed to fully understand the mechanism of action of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone and its potential therapeutic applications in various diseases. Finally, more studies are needed to evaluate the safety and efficacy of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone in human clinical trials, which may ultimately lead to its approval as a therapeutic agent.
合成法
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone can be synthesized using a multi-step process, which involves the reaction of 2,3-dihydroquinoxaline-6-carboxylic acid with thionyl chloride to form 6-chloro-2,3-dihydroquinoxaline. The resulting compound is then reacted with 4-methylpyrrolidine-2-carboxylic acid to form (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone.
科学的研究の応用
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, epilepsy, and depression. In cancer research, (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone has shown promising results as a potential anticancer agent, inhibiting the growth of cancer cells in vitro and in vivo. In epilepsy research, (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone has been shown to have anticonvulsant properties, reducing the frequency and severity of seizures in animal models. In depression research, (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone has been shown to have antidepressant properties, improving mood and reducing symptoms of depression in animal models.
特性
IUPAC Name |
(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O/c1-17-7-8-18(14(19)11-3-2-6-16-11)12-5-4-10(15)9-13(12)17/h4-5,9,11,16H,2-3,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZKFLWDFLIGHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1C=C(C=C2)F)C(=O)C3CCCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Ethylthiomorpholin-4-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7586070.png)


![2-[Methyl-[1-(4-methylphenyl)-2-oxopiperidin-3-yl]amino]acetonitrile](/img/structure/B7586087.png)
![9-methyl-N-(4-methylphenyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7586091.png)
![3-[2-Methoxyethyl-[(1-methylbenzimidazol-2-yl)methyl]amino]propanenitrile](/img/structure/B7586096.png)
![1-[4-[1-(3-Methylphenyl)ethyl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7586100.png)



![1-[4-[1-(3-Methylphenyl)ethyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7586124.png)
![N-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7586137.png)